molecular formula C6BrF4NO2 B12664521 Benzene, 1-bromo-2,3,4,6-tetrafluoro-5-nitro- CAS No. 17826-68-5

Benzene, 1-bromo-2,3,4,6-tetrafluoro-5-nitro-

Katalognummer: B12664521
CAS-Nummer: 17826-68-5
Molekulargewicht: 273.97 g/mol
InChI-Schlüssel: FQASCRBHHOJVDA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzene, 1-bromo-2,3,4,6-tetrafluoro-5-nitro- is a halogenated aromatic compound It is characterized by the presence of bromine, fluorine, and nitro groups attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-bromo-2,3,4,6-tetrafluoro-5-nitro- typically involves the halogenation and nitration of a fluorinated benzene derivative. One common method includes the bromination of 2,3,4,6-tetrafluoronitrobenzene using bromine or a bromine source under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Analyse Chemischer Reaktionen

Types of Reactions

Benzene, 1-bromo-2,3,4,6-tetrafluoro-5-nitro- can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar aprotic solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups replacing the bromine atom.

    Reduction: The primary product is the corresponding amino compound.

    Oxidation: Products depend on the specific conditions but may include carboxylic acids or other oxidized derivatives.

Wissenschaftliche Forschungsanwendungen

Benzene, 1-bromo-2,3,4,6-tetrafluoro-5-nitro- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored as a precursor for pharmaceutical compounds.

    Industry: Utilized in the development of advanced materials, including polymers and electronic components.

Wirkmechanismus

The mechanism of action of Benzene, 1-bromo-2,3,4,6-tetrafluoro-5-nitro- depends on its specific application. In chemical reactions, the electron-withdrawing effects of the fluorine and nitro groups influence the reactivity of the benzene ring, making it more susceptible to nucleophilic attack. The bromine atom serves as a leaving group in substitution reactions, facilitating the formation of new bonds.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Benzene, 1-bromo-2,3,4,5-tetrafluoro-
  • Benzene, 1-bromo-2,3,5,6-tetrafluoro-
  • Benzene, 1-bromo-2,4,5,6-tetrafluoro-

Uniqueness

Benzene, 1-bromo-2,3,4,6-tetrafluoro-5-nitro- is unique due to the specific arrangement of its substituents The presence of both bromine and nitro groups, along with multiple fluorine atoms, imparts distinct chemical properties that differentiate it from other halogenated benzene derivatives

Eigenschaften

CAS-Nummer

17826-68-5

Molekularformel

C6BrF4NO2

Molekulargewicht

273.97 g/mol

IUPAC-Name

1-bromo-2,3,4,6-tetrafluoro-5-nitrobenzene

InChI

InChI=1S/C6BrF4NO2/c7-1-2(8)4(10)5(11)6(3(1)9)12(13)14

InChI-Schlüssel

FQASCRBHHOJVDA-UHFFFAOYSA-N

Kanonische SMILES

C1(=C(C(=C(C(=C1F)Br)F)F)F)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.